

# An In-depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzonitrile

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## Compound of Interest

Compound Name: 6-Amino-3-bromo-2-fluorobenzonitrile

Cat. No.: B1273636

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **6-Amino-3-bromo-2-fluorobenzonitrile**, a key building block in modern medicinal chemistry. This document details its molecular structure, physicochemical properties, spectroscopic characteristics, and its emerging role in the synthesis of novel therapeutic agents.

## Molecular Structure and Identification

**6-Amino-3-bromo-2-fluorobenzonitrile** is a polysubstituted aromatic compound with the chemical formula  $C_7H_4BrFN_2$ .<sup>[1][2]</sup> Its structure features a benzene ring substituted with an amino (-NH<sub>2</sub>), a bromo (-Br), a fluoro (-F), and a nitrile (-C≡N) group. The precise arrangement of these functional groups dictates its unique reactivity and utility as a versatile intermediate in organic synthesis.

Identifier	Value
IUPAC Name	6-amino-3-bromo-2-fluorobenzonitrile <sup>[1]</sup>
CAS Number	845866-92-4 <sup>[1]</sup>
Chemical Formula	$C_7H_4BrFN_2$ <sup>[1][2]</sup>
Molecular Weight	215.02 g/mol <sup>[1]</sup>
SMILES	C1=CC(=C(C(=C1N)C#N)F)Br <sup>[1]</sup>
InChI	InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 <sup>[1]</sup>

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  node [shape=plaintext];
  edge [color="#202124"];
}
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C5 [label="C", fontcolor="#202124"];
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F1 [label="F", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];
Br1 [label="Br", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"];
C7 [label="C", fontcolor="#202124"];

// Positioning the atoms
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C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
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F1 [pos="-1.74,1!"];
Br1 [pos="-1.74,-1!"];
C7 [pos="0,2!"];
N1 [pos="0,2.8!"];
```

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// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7 [len=1.2];
C7 -- N1 [style=filled, arrowhead=none, penwidth=3];
C6 -- N2;
C2 -- F1;
C3 -- Br1;
```

```
// Double bonds in the ring
edge [style=filled, arrowhead=none, penwidth=3];
C1 -- C6;
C2 -- C3;
C4 -- C5;
}
```

Caption: 2D structure of **6-Amino-3-bromo-2-fluorobenzonitrile**.

## Physicochemical Properties

The physicochemical properties of **6-Amino-3-bromo-2-fluorobenzonitrile** are summarized below. These properties are crucial for designing reaction conditions and for understanding its pharmacokinetic profile in potential drug candidates.

Property	Value
Appearance	Solid (predicted)
Boiling Point	286 °C (predicted)
Density	1.77 g/cm <sup>3</sup> (predicted)
Flash Point	127 °C (predicted)
XLogP3	2.3[1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	0[1]

## Spectroscopic Data

While a comprehensive public database of the experimental spectra for **6-Amino-3-bromo-2-fluorobenzonitrile** is not readily available, the expected spectroscopic features can be predicted based on its functional groups. Commercial suppliers often provide spectra upon request.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic region will likely display complex splitting patterns due to coupling between the aromatic protons and with the fluorine atom. The amino protons will appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbon atoms bonded to bromine and fluorine will also show characteristic shifts and coupling with the fluorine atom.

### 3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected peaks include:

- N-H stretching: Around  $3300\text{-}3500\text{ cm}^{-1}$  for the amino group.
- C≡N stretching: A sharp, medium-intensity peak around  $2220\text{-}2260\text{ cm}^{-1}$ .
- C-F stretching: In the region of  $1000\text{-}1400\text{ cm}^{-1}$ .
- C-Br stretching: Typically found in the fingerprint region below  $1000\text{ cm}^{-1}$ .
- Aromatic C=C stretching: Multiple peaks in the  $1400\text{-}1600\text{ cm}^{-1}$  region.

### 3.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.02 g/mol). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. Predicted mass-to-charge ratios for various adducts are available in public databases.[\[2\]](#)

## Experimental Protocols

### 4.1. Representative Synthesis of a Fluorinated Aminobenzonitrile

While a specific protocol for **6-Amino-3-bromo-2-fluorobenzonitrile** is not detailed in the public literature, a representative synthesis for a similar compound, 2-Amino-3-fluorobenzonitrile, can be adapted. This method involves the thermal rearrangement of a fluorinated isocyanoindolinone derivative.

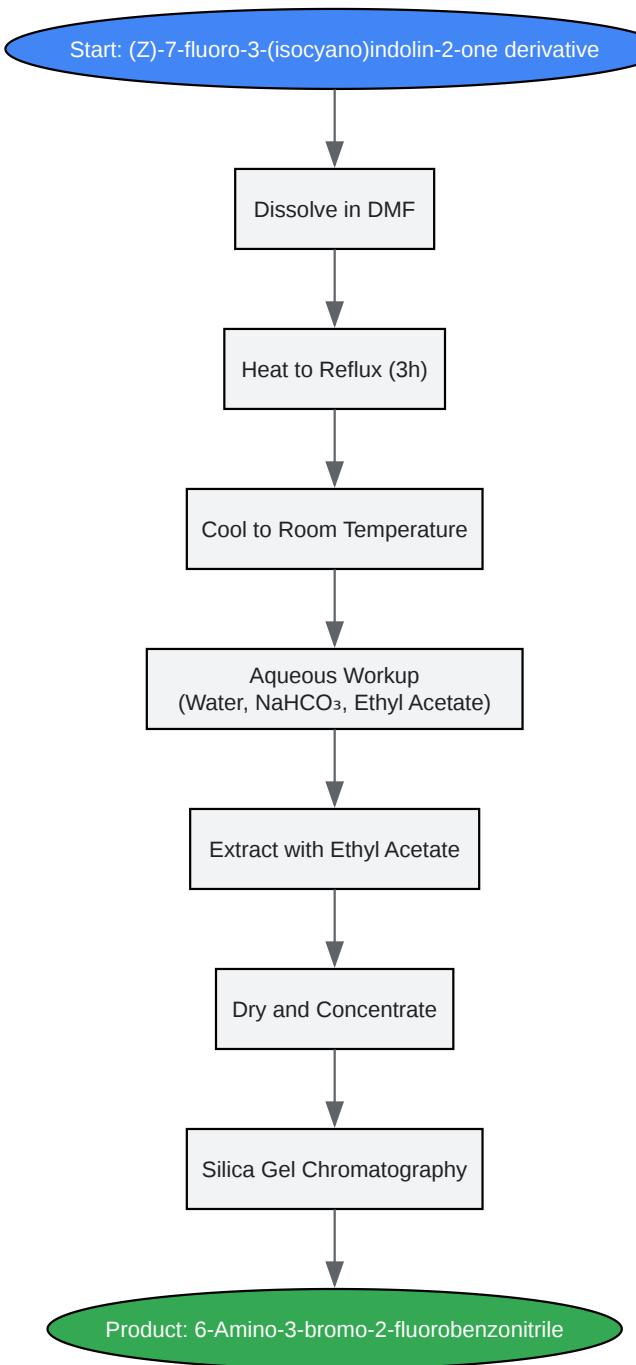
## Materials:

- (Z)-7-fluoro-3-(isocyano)indolin-2-one
- Dimethylformamide (DMF)
- Water
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel

## Procedure:

- Dissolve (Z)-7-fluoro-3-(isocyano)indolin-2-one in dry DMF in a round-bottom flask.
- Heat the solution to reflux (approximately 152°C internal temperature) and maintain for 3 hours.
- Cool the reaction mixture to room temperature and stir overnight.
- Dilute the mixture with water, saturated sodium bicarbonate solution, and ethyl acetate.
- Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 2-Amino-3-fluorobenzonitrile.

This protocol is adapted from the synthesis of a related compound and may require optimization for **6-Amino-3-bromo-2-fluorobenzonitrile**.



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Caption: Representative workflow for the synthesis of a fluorinated aminobenzonitrile.

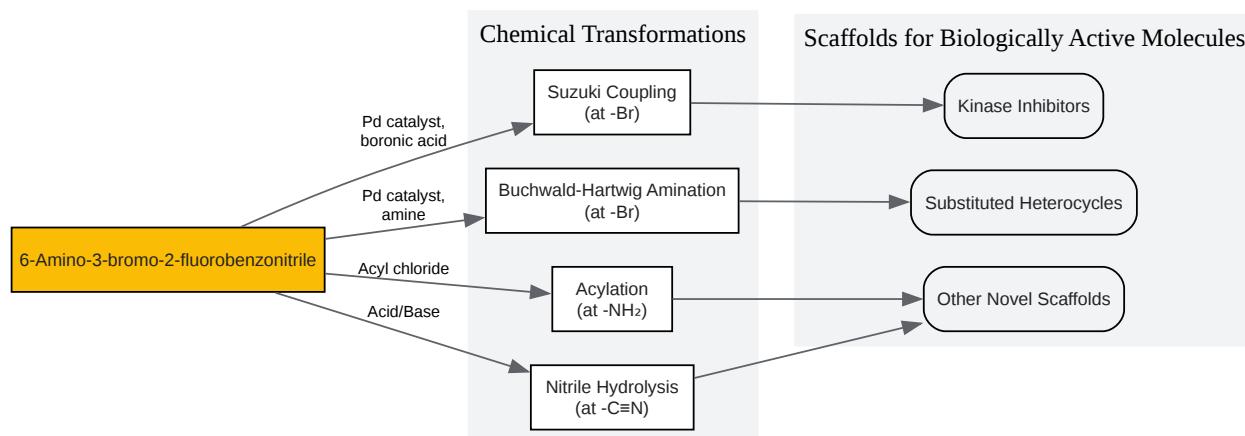
## Applications in Drug Discovery and Development

**6-Amino-3-bromo-2-fluorobenzonitrile** is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of more complex, biologically active molecules.<sup>[3]</sup> The presence of multiple, strategically positioned functional groups allows for a variety of chemical transformations.

### 5.1. Role as a Synthetic Intermediate

The amino, bromo, and nitrile groups offer orthogonal reactivity, enabling selective functionalization of the molecule. For instance, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or alkyl substituents. The amino group can be acylated, alkylated, or diazotized for further transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This versatility makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.



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Caption: Synthetic utility of **6-Amino-3-bromo-2-fluorobenzonitrile** in medicinal chemistry.

### 5.2. Significance of Fluorine Substitution

The presence of a fluorine atom can significantly enhance the pharmacological properties of a drug molecule. Strategic fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. As such, fluorinated building blocks like **6-Amino-3-bromo-2-fluorobenzonitrile** are highly sought after in the development of next-generation therapeutics.<sup>[4]</sup>

## Solid-State Structure and Crystallography

While the specific crystal structure of **6-Amino-3-bromo-2-fluorobenzonitrile** has not been publicly reported, studies on similar molecules, such as 2-amino-4-chlorobenzonitrile, provide insights into its likely solid-state characteristics.

In the crystal lattice of 2-amino-4-chlorobenzonitrile, molecules are linked by intermolecular hydrogen bonds between the amino group of one molecule and the nitrile group of another, forming one-dimensional chains.<sup>[5]</sup> A similar

hydrogen bonding pattern can be anticipated for **6-Amino-3-bromo-2-fluorobenzonitrile**. The planarity of the benzene ring and the potential for  $\pi$ - $\pi$  stacking interactions would also play a significant role in the overall crystal packing. Single-crystal X-ray diffraction would be the definitive technique to elucidate its precise solid-state structure.

## Safety and Handling

**6-Amino-3-bromo-2-fluorobenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> It is also known to cause serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**6-Amino-3-bromo-2-fluorobenzonitrile** is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of reactive sites allows for the efficient synthesis of diverse molecular scaffolds. The incorporation of a fluorine atom offers potential advantages in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This technical guide provides a foundational understanding of its molecular structure, properties, and applications for researchers and scientists in the pharmaceutical industry.

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## References

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